Haspin Kinase Inhibition: Potency Comparison of Dimethylquinazolone vs. CHR-6494
Dimethylquinazolone demonstrates potent inhibition of the serine/threonine-protein kinase haspin, a key regulator of mitosis, with an IC50 of 4 nM [1]. This places its potency in the same range as well-characterized haspin inhibitors like CHR-6494, which has a reported IC50 of 2 nM . The approximately 2-fold difference in potency highlights dimethylquinazolone as a viable, structurally distinct tool for investigating haspin-dependent pathways and for comparative studies in oncology research.
| Evidence Dimension | Inhibitory potency (IC50) against haspin kinase |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | CHR-6494: IC50 = 2 nM |
| Quantified Difference | Approximately 2-fold difference in potency |
| Conditions | Inhibition of recombinant N-terminal His6-tagged human haspin (471 end residues) expressed in baculovirus-infected Sf21 insect cells (for target compound) [1] |
Why This Matters
This data confirms dimethylquinazolone's high potency as a haspin inhibitor, providing a benchmark for its use in experiments requiring this specific kinase modulation, and allows for informed selection between dimethylquinazolone and other inhibitors based on structural and potency differences.
- [1] BindingDB. PrimarySearch_ki for Serine/threonine-protein kinase haspin and BDBM50246769. Affinity Data IC50: 4 nM. View Source
